![molecular formula C10H25O3PSi B14276456 Dimethyl[2-(triethoxysilyl)ethyl]phosphane CAS No. 180590-61-8](/img/structure/B14276456.png)
Dimethyl[2-(triethoxysilyl)ethyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl[2-(triethoxysilyl)ethyl]phosphane is an organophosphorus compound that features a phosphane group bonded to a silicon-containing moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(triethoxysilyl)ethyl]phosphane typically involves the reaction of dimethylphosphine with a suitable silicon-containing precursor. One common method is the reaction of dimethylphosphine with 2-(triethoxysilyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using distillation or chromatography techniques to isolate the desired compound .
化学反应分析
Types of Reactions
Dimethyl[2-(triethoxysilyl)ethyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Hydrolysis: The silicon-ethoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silicon-ethoxy groups.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Silanols and ethanol.
科学研究应用
Dimethyl[2-(triethoxysilyl)ethyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Employed in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of silicone-based materials and coatings
作用机制
The mechanism of action of dimethyl[2-(triethoxysilyl)ethyl]phosphane involves its ability to coordinate with metal ions through the phosphorus atom. This coordination can activate the metal center, enhancing its catalytic activity in various chemical reactions. The silicon-ethoxy groups can undergo hydrolysis, forming silanols that can further react with other compounds, leading to the formation of complex structures .
相似化合物的比较
Similar Compounds
- Diphenyl[2-(triethoxysilyl)ethyl]phosphine
- 2-(Diphenylphosphino)ethyltriethoxysilane
Uniqueness
Dimethyl[2-(triethoxysilyl)ethyl]phosphane is unique due to its combination of dimethylphosphine and triethoxysilyl groups. This combination imparts distinctive reactivity and stability, making it suitable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
180590-61-8 |
|---|---|
分子式 |
C10H25O3PSi |
分子量 |
252.36 g/mol |
IUPAC 名称 |
dimethyl(2-triethoxysilylethyl)phosphane |
InChI |
InChI=1S/C10H25O3PSi/c1-6-11-15(12-7-2,13-8-3)10-9-14(4)5/h6-10H2,1-5H3 |
InChI 键 |
YPYNAUYWHRDGEC-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCP(C)C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
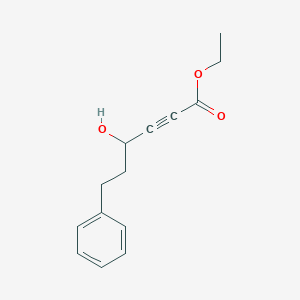
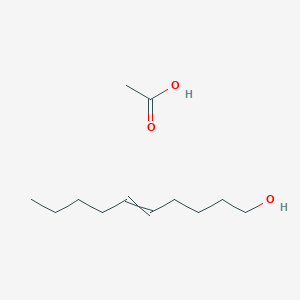
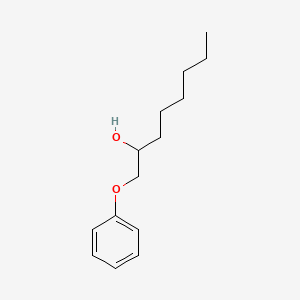
-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

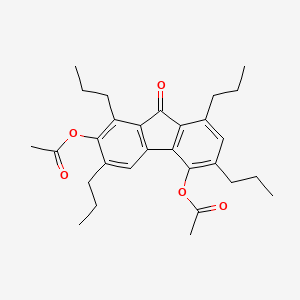
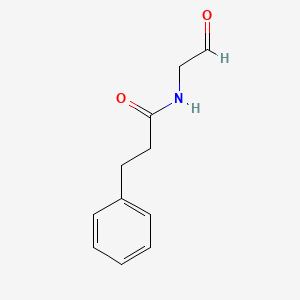
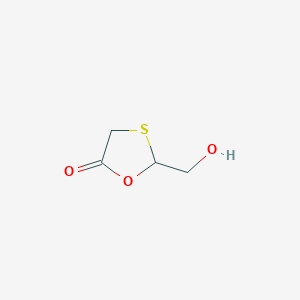
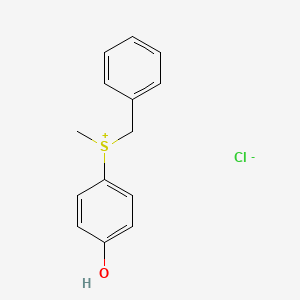
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

